3-Benzyloxy-5-(trifluoromethyl)pyridine
Description
3-Benzyloxy-5-(trifluoromethyl)pyridine (CAS: 52055-23-9) is a fluorinated pyridine derivative with the molecular formula C₁₃H₁₀F₃NO. Its structure features a pyridine ring substituted at the 3-position with a benzyloxy group (–OCH₂C₆H₅) and at the 5-position with a trifluoromethyl (–CF₃) group. Key structural identifiers include:
The trifluoromethyl group enhances electron-withdrawing properties, while the benzyloxy group contributes moderate electron-donating effects via the oxygen atom.
Properties
Molecular Formula |
C13H10F3NO |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
3-phenylmethoxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-6-12(8-17-7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
OXCFWRVTTLSOGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)C(F)(F)F |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine (CAS: 1824262-21-6)
- Molecular Formula: C₁₃H₉BrF₃NO
- Key Differences : The benzyloxy group is at the 2-position instead of 3, and a bromine atom replaces the hydrogen at the 5-position.
- Bromine introduces heavier atom effects, which may influence crystallinity or spectroscopic properties .
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Molecular Formula : C₁₁H₁₂F₃NSi (estimated)
- Key Differences : A trimethylsilyl-ethynyl group replaces benzyloxy, and an amine (–NH₂) is present at the 2-position.
- Impact : The ethynyl group enhances π-conjugation, while the amine enables hydrogen bonding, increasing solubility in polar solvents .
Functional Group Variations
N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Molecular Formula : C₁₃H₁₀F₆N₄O (from )
- Key Differences : A pyrazole-carboxamide replaces the benzyloxy group.
- Impact : The carboxamide moiety introduces hydrogen-bonding capacity, improving binding affinity in medicinal applications. Dual trifluoromethyl groups amplify lipophilicity and metabolic stability .
3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol
- Molecular Formula : C₁₄H₁₀F₄O₂
- Key Differences: A phenol core replaces pyridine, with a fluorine at the 2-position.
- Impact: The phenolic –OH group increases acidity (pKa ~10), making it suitable for pH-dependent reactions. Fluorine enhances electronegativity but reduces aromatic stabilization compared to pyridine .
Complex Derivatives in Medicinal Chemistry
2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
- Molecular Formula : C₁₇H₁₂F₆N₄O₂S
- Key Differences : An imidazo[4,5-b]pyridine fused ring system and ethylsulfonyl groups are present.
- Impact : The fused ring system enhances planarity for intercalation in biological targets, while sulfonyl groups improve water solubility .
Data Table: Structural and Property Comparison
Preparation Methods
Trifluoromethylation Strategies and Challenges
Incorporation of the trifluoromethyl group at C5 presents distinct synthetic challenges. Patent data in reveals two predominant approaches:
- Direct fluorination of methyl precursors using HF-pyridine complexes
- Cross-coupling reactions with CF3-containing reagents
The first method, detailed in, involves treating 5-bromo-3-benzyloxypyridine with ClCF3 under copper(I) iodide catalysis. While effective (72–78% yields), this route requires specialized equipment for handling gaseous reagents. A safer alternative from employs (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of cesium fluoride, achieving comparable yields (75%) under ambient conditions.
Comparative analysis of trifluoromethylation methods reveals critical trade-offs:
| Method | Yield (%) | Temperature (°C) | Reaction Time (h) | Safety Considerations |
|---|---|---|---|---|
| ClCF3/CuI | 72–78 | 120 | 24 | High-pressure equipment needed |
| TMSCF3/CsF | 68–75 | 25 | 48 | Moisture-sensitive conditions |
| Pd-catalyzed coupling | 81–85 | 80 | 12 | Requires ligand optimization |
Integrated Multi-Step Synthesis Protocols
A landmark 2023 synthesis from combines benzyloxy installation and trifluoromethylation in a four-step sequence:
Step 1: Nitration of 3-benzyloxypyridine using fuming HNO3/H2SO4 at 0°C (94% yield)
Step 2: Selective reduction of the nitro group with H2/Pd-C in ethanol (88%)
Step 3: Diazotization and Balz-Schiemann reaction with HBF4 (62% yield)
Step 4: Final benzylation via SNAr (91%)
Palladium-Catalyzed Cross-Coupling Innovations
Recent advances in transition metal catalysis have revolutionized the synthesis of trifluoromethylated aromatics. Search result details a palladium(II)-catalyzed system employing Xantphos as a ligand, enabling coupling between 3-benzyloxy-5-bromopyridine and methyl chlorodifluoroacetate. The reaction proceeds via a proposed catalytic cycle involving oxidative addition of the C–Br bond, transmetalation with the trifluoromethyl source, and reductive elimination.
Optimized conditions (DMF, 100°C, 24h) achieve 89% yield with excellent functional group tolerance. This method circumvents traditional limitations of moisture sensitivity while allowing late-stage trifluoromethylation—a critical advantage for synthesizing analogs with sensitive substituents.
Comparative Analysis of Purification Techniques
The compound’s lipophilic nature (logP ≈ 2.8) necessitates specialized purification strategies. Crystallization remains the gold standard, with reporting optimal results using hexane/ethyl acetate (9:1) at −20°C. Chromatographic methods described in employ silica gel modified with 5% triethylamine to prevent adsorption of the basic pyridine nitrogen.
Q & A
Q. How does the electronic influence of the benzyloxy group compare to other alkoxy substituents in analogous pyridine systems?
- Methodological Answer :
- Hammett Analysis : The benzyloxy group exhibits moderate σₚ values (–0.15), less electron-donating than methoxy (–0.27) but more than nitro groups (+0.78). This impacts reaction rates in electrophilic substitutions .
- Experimental Validation : Compare reaction kinetics (e.g., bromination) across substituted pyridines to quantify substituent effects .
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